1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine is a chemical compound that features a unique combination of a bromofuran ring and a trifluoromethyl-substituted piperidine ring
Preparation Methods
The synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine typically involves multiple steps:
Synthesis of 3-Bromofuran-2-carbaldehyde: This intermediate can be prepared by bromination of furan-2-carbaldehyde.
Formation of 1-((3-Bromofuran-2-yl)methyl)piperidine: The 3-bromofuran-2-carbaldehyde is then reacted with piperidine in the presence of a reducing agent to form the desired intermediate.
Introduction of the Trifluoromethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine include:
1-((3-Bromofuran-2-yl)methyl)-4-methylpiperidine: This compound lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.
1-((3-Bromofuran-2-yl)methyl)-4-(difluoromethyl)piperidine: The presence of a difluoromethyl group instead of a trifluoromethyl group can lead to differences in stability and reactivity.
1-((3-Chlorofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c12-9-3-6-17-10(9)7-16-4-1-8(2-5-16)11(13,14)15/h3,6,8H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUWQFNEAZHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=C(C=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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